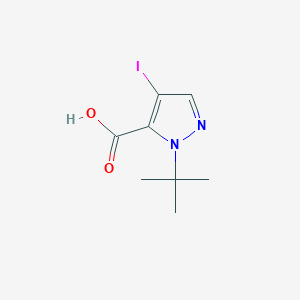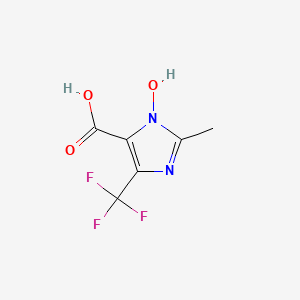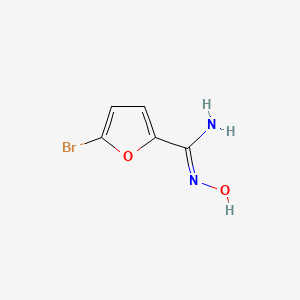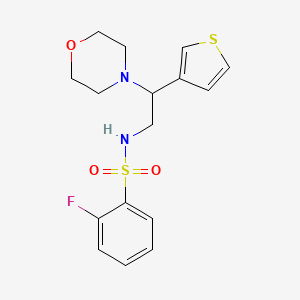![molecular formula C8H7BrF3NO B2619000 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol CAS No. 2402837-58-3](/img/structure/B2619000.png)
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol” is a chemical compound with the molecular formula C8H6BrF3NO . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a bromo and a trifluoromethyl group attached to it .
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
作用機序
The mechanism of action of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to inhibit the activity of enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohol. This compound has also been shown to inhibit the activity of some cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. This compound has also been shown to modulate the activity of certain ion channels, which can affect cellular signaling and neurotransmitter release. In animal studies, this compound has been shown to have sedative and anxiolytic effects, which may be due to its inhibition of alcohol dehydrogenase and aldehyde dehydrogenase.
実験室実験の利点と制限
One of the main advantages of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol is its versatility. It can be used in a range of scientific research applications, including drug discovery, protein crystallography, and biochemical assays. This compound is also relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of this compound is its potential toxicity. This compound has been shown to increase ROS production in cells, which can lead to cell damage and death. Therefore, caution should be taken when handling this compound in lab experiments.
将来の方向性
There are several future directions for research on 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol. One area of interest is the development of this compound-based fluorescent probes for imaging and tracking of biological molecules in cells and tissues. Another area of interest is the development of this compound-based inhibitors for enzymes involved in disease pathways, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential physiological effects.
合成法
The synthesis of 2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol involves the reaction of 3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde with ethylene glycol in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The yield of the compound is high, and the purity can be achieved through recrystallization.
科学的研究の応用
2-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol has shown promising results in various scientific research applications. It has been used in the synthesis of novel compounds for drug discovery, as a ligand in protein crystallography, and as a fluorescent probe for biochemical assays. This compound has also been used as a substrate for enzyme-catalyzed reactions, which has led to the discovery of new enzymes and metabolic pathways.
特性
IUPAC Name |
2-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-2-7(8(10,11)12)13-6(5)3-4-14/h1-2,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPFMMQUPVVYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CCO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2618918.png)
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B2618919.png)
![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide dioxalate](/img/structure/B2618920.png)

![N-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2618924.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2618929.png)



![5-Methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2618936.png)

![3-(4-fluorophenoxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2618939.png)